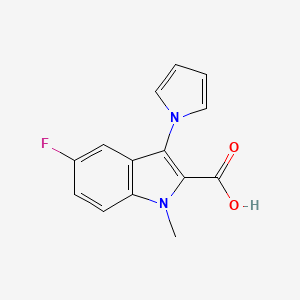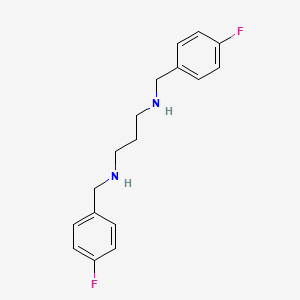![molecular formula C14H13ClO3 B1392587 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 14006-75-8](/img/structure/B1392587.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Vue d'ensemble
Description
“2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H13ClO3 . It is a derivative of cyclohexanedione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Applications De Recherche Scientifique
Synthesis of Spiro and Spiroketal Compounds
Research by Hossain et al. (2020) indicates that Michael 1:1 adducts, including those similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, are synthesized through the Michael reaction and act as intermediates in the synthesis of spiro and spiroketal compounds. These compounds are important in the formation of spiro [5.5] undecane compounds, achieved via intramolecular cyclization of the Michael 1:1 adducts (Hossain et al., 2020).
Facilitating Endoperoxypropellane Synthesis
Asahi and Nishino (2008) explored the use of 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs in the manganese(III)-catalyzed aerobic oxidation process. This method produces structurally unique trioxa-aza[4.4.3]propellanes and endoperoxy[4.4.3]propellanes, demonstrating the compound's utility in synthesizing complex organic structures (Asahi & Nishino, 2008).
Development of Bioactive Molecules
Sharma, Kumar, and Das (2020) highlight the role of cyclohexane-1,3-dione derivatives, closely related to 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione, in the synthesis of six-membered oxygen heterocycles. These heterocycles are intermediates for producing various bioactive molecules with anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
Synthesis of Fully Substituted Spirocyclohexanes
Kuan, Chien, and Chen (2013) demonstrated an organocatalytic reaction involving 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione analogs to produce fully substituted cyclohexanes. These compounds have significant stereoselectivity and are important in the field of organic synthesis (Kuan, Chien, & Chen, 2013).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-10-6-4-9(5-7-10)14(18)8-11-12(16)2-1-3-13(11)17/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJNLDQSOKKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1392504.png)
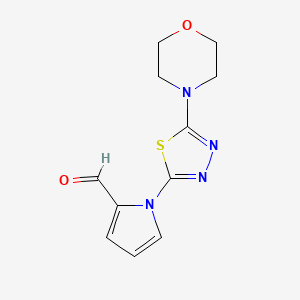
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
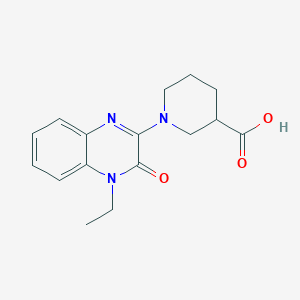
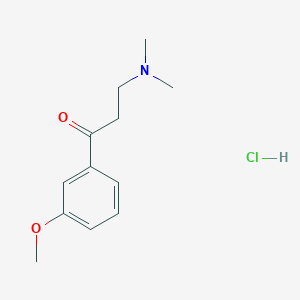
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
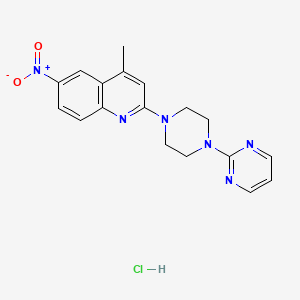
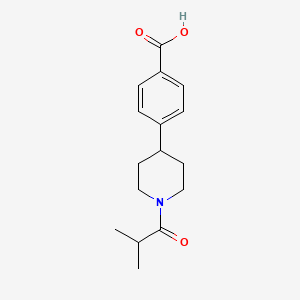
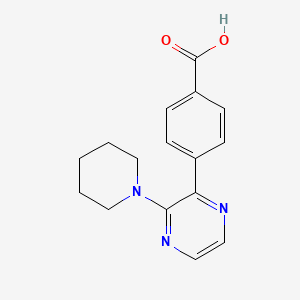
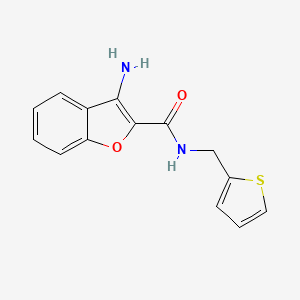
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)
